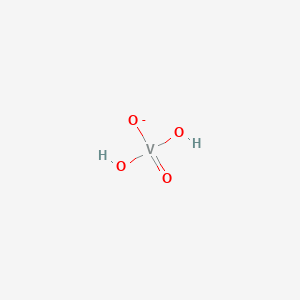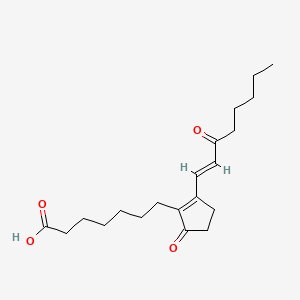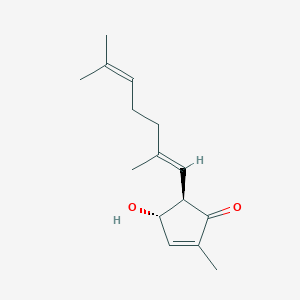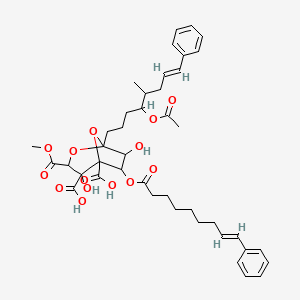
Isobutylphendienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutylphendienamide is a fatty amide.
Scientific Research Applications
Overview of Isobutylphendienamide in Tuberculosis Treatment
Isobutylphendienamide, commonly used in tuberculosis (TB) treatment, has been a subject of extensive research. It is often used in combination with other drugs like rifampicin, pyrazinamide, and ethambutol.
Role in Drug-Induced Liver and Skin Injury : A study by Usui et al. (2017) explored the role of drugs like isobutylphendienamide in inducing liver and skin injuries. The research identified specific T-cell clones activated by isobutylphendienamide, implicating the adaptive immune system in the pathogenesis of these injuries (Usui et al., 2017).
Nanoparticle-based Drug Delivery : Sharma et al. (2004) investigated the use of lectin-functionalized nanoparticles as carriers for antitubercular drugs, including isobutylphendienamide. This approach aimed at enhancing drug bioavailability and reducing dosage frequency, showing promising results in TB chemotherapy (Sharma et al., 2004).
Treatment of TB in HIV Patients : The effectiveness of isobutylphendienamide in treating TB among HIV patients has been a significant focus. For instance, Small et al. (1991) analyzed the outcomes of TB treatment in HIV patients, highlighting the role of isobutylphendienamide in this context (Small et al., 1991).
Serum Concentrations in TB Patients : Tappero et al. (2005) conducted a study to assess the serum concentrations of antitubercular drugs, including isobutylphendienamide, in TB patients. This research is crucial for understanding drug absorption and efficacy (Tappero et al., 2005).
Impact on Cardiac Hypertrophy and Fibrosis : Research by Anderson et al. (2008) compared the effects of isoproterenol and dobutamine in inducing cardiac hypertrophy and fibrosis, providing insights into the cardiac implications of isobutylphendienamide (Anderson et al., 2008).
Advances in New TB Drug Development : Zumla et al. (2013) discussed the development of new drugs and treatment regimens for TB, including the role of isobutylphendienamide. This highlights the ongoing evolution and significance of isobutylphendienamide in TB treatment strategies (Zumla et al., 2013).
properties
CAS RN |
99083-23-5 |
|---|---|
Product Name |
Isobutylphendienamide |
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)-6-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C16H21NO/c1-14(2)13-17-16(18)12-8-4-7-11-15-9-5-3-6-10-15/h3-10,12,14H,11,13H2,1-2H3,(H,17,18)/b7-4+,12-8+ |
InChI Key |
APSXSFZATMGGAT-HCFISPQYSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CC1=CC=CC=C1 |
SMILES |
CC(C)CNC(=O)C=CC=CCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCC1=CC=CC=C1 |
Other CAS RN |
122349-64-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane](/img/structure/B1235884.png)








![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)


![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)
![ethyl (2Z)-2-[(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1235907.png)